molecular formula C7H4N2O5S B6235508 7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 90150-93-9

7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No. B6235508
CAS RN: 90150-93-9
M. Wt: 228.2
InChI Key:
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Description

7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (7-NBDT) is a chemical compound that has been studied extensively for its potential applications in scientific research. 7-NBDT is an organic compound that belongs to the class of benzothiazoles, which are compounds with a sulfur-nitrogen ring structure. 7-NBDT is a colorless crystalline solid with a molecular weight of 206.2 g/mol. The compound has been studied for its potential applications in various areas, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been studied for its ability to bind to proteins, enzymes, and other molecules. The compound binds to proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The binding of 7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione to proteins and enzymes can affect their activity and structure, leading to changes in the biochemical and physiological processes that they are involved in.
Biochemical and Physiological Effects
7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been studied for its ability to affect biochemical and physiological processes. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, and to affect the function of proteins, such as the transcription factor NF-κB. 7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has also been shown to affect the expression of genes and to modulate the activity of certain hormones, such as insulin.

Advantages and Limitations for Lab Experiments

7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, 7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is not water-soluble, which can limit its use in some experiments.

Future Directions

7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been studied for its potential applications in various areas of scientific research. Future research could focus on further exploring the compound’s potential applications in biochemistry, pharmacology, and molecular biology. Additionally, further research could be conducted to explore the compound’s potential effects on gene expression, hormone activity, and other biochemical and physiological processes. Finally, future research could focus on developing new methods for synthesizing 7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione and improving its solubility in water.

Synthesis Methods

7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is synthesized from the reaction of 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (NBDT) and nitric acid. The reaction proceeds through a series of steps, including nitration of NBDT with nitric acid, followed by a dehydration reaction. The resulting product is 7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. The reaction is carried out in a solvent, such as ethanol or water, at a temperature of between 60 and 80 degrees Celsius.

Scientific Research Applications

7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and molecular biology. The compound has been shown to be a useful tool for studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It has also been used to study the structure and function of proteins, as well as the mechanism of action of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves the condensation of 2-nitrobenzaldehyde with 2-aminobenzenethiol followed by oxidation and cyclization reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-aminobenzenethiol", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde and 2-aminobenzenethiol in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture under reflux for several hours to form 2-(2-nitrophenylthio)benzaldehyde.", "Step 2: Add acetic anhydride and sodium acetate to the reaction mixture and heat under reflux for several hours. Cool the mixture and filter the precipitated solid. Wash the solid with water and dry to obtain 2-(2-nitrophenylthio)benzoic acid.", "Step 3: Dissolve 2-(2-nitrophenylthio)benzoic acid in a mixture of acetic acid and hydrogen peroxide. Heat the mixture under reflux for several hours to oxidize the thiol group to a sulfonic acid group. Cool the mixture and filter the precipitated solid. Wash the solid with water and dry to obtain 2-(2-nitrophenylsulfonyl)benzoic acid.", "Step 4: Dissolve 2-(2-nitrophenylsulfonyl)benzoic acid in a mixture of sodium hydroxide and ethanol. Heat the mixture under reflux for several hours to cyclize the molecule to form 7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. Cool the mixture and filter the precipitated solid. Wash the solid with water and dry to obtain the final product." ] }

CAS RN

90150-93-9

Product Name

7-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Molecular Formula

C7H4N2O5S

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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